Product packaging for 3,4'-Dihydroxypropiophenone(Cat. No.:CAS No. 53170-93-7)

3,4'-Dihydroxypropiophenone

Cat. No.: B1582540
CAS No.: 53170-93-7
M. Wt: 166.17 g/mol
InChI Key: LTEPZFZSPZASKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4'-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a propiophenone derivative characterized by hydroxyl groups at the 3 and 4' positions of the phenyl ring. While detailed research on its specific biological activities and mechanisms is not extensively documented in the public domain, it serves as a valuable synthetic intermediate in organic chemistry research . Researchers utilize this compound for the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications. This product is intended for research purposes as a biochemical and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1582540 3,4'-Dihydroxypropiophenone CAS No. 53170-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348598
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53170-93-7
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53170-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53170-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5SG75SZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Biosynthesis of 3,4 Dihydroxypropiophenone

Natural Sources and Distribution of 3,4'-Dihydroxypropiophenone

This compound has been isolated and identified from a diverse range of plant families, highlighting its distribution across different genera. The following subsections detail specific instances of its documented occurrence.

Isolation from Betula platyphylla var. latifolia

Research on the chemical constituents of Betula platyphylla var. latifolia, a variety of the Japanese white birch, has led to the isolation of this compound. A study focusing on the phenolic compounds present in the leaves of this plant successfully identified this propiophenone (B1677668) derivative among other phytochemicals.

Identification in Carissa edulis

The presence of this compound has been confirmed in Carissa edulis, a species belonging to the Apocynaceae family. Metabolic databases, which compile information on the chemical constituents of various organisms, list this compound as a known metabolite of this plant.

Occurrence in Cistus ladanifer

Cistus ladanifer, commonly known as the gum rockrose, is a species rich in phenolic compounds and produces a resin known as labdanum. While various propiophenone derivatives have been identified in the essential oil of Cistus ladanifer, the specific presence of this compound has not been explicitly documented in the reviewed scientific literature.

Presence in Stipagrostis plumosa

Investigations into the chemical makeup of Stipagrostis plumosa, a perennial grass, have revealed the presence of phenolic glycosides. Among these, this compound-3-O-β-D-glucoside has been isolated from the aerial parts of the plant. The presence of this glycoside strongly indicates the natural occurrence of its aglycone, this compound, within the plant.

Detection in Cerbera manghas and C. odollam

The fruits of Cerbera manghas, a mangrove plant known for its toxicity, have been found to contain this compound. Chemical analysis of the fruit's constituents led to the successful isolation and identification of this compound. The closely related species, Cerbera odollam, shares many chemical similarities with C. manghas and is also known for its rich phytochemical profile, primarily its toxic cardiac glycosides. However, the direct detection of this compound in Cerbera odollam has not been specifically reported in the surveyed literature.

Interactive Data Table: Natural Sources of this compound

Plant SpeciesVariety/PartConfirmation
Betula platyphyllavar. latifolia (Leaves)Isolated
Carissa edulisNot specifiedIdentified
Cistus ladaniferNot specifiedNot explicitly documented
Stipagrostis plumosaAerial partsGlycoside isolated
Cerbera manghasFruitIsolated
Cerbera odollamNot specifiedNot explicitly documented

Biosynthetic Pathways of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway , a major route in plant secondary metabolism. This pathway commences with the amino acid L-phenylalanine .

The initial steps involve the conversion of L-phenylalanine to cinnamic acid , which is then hydroxylated to form p-coumaric acid . The subsequent steps leading to the propiophenone structure are thought to involve a process of side-chain elongation, similar to fatty acid biosynthesis, followed by specific hydroxylations and other modifications.

A plausible biosynthetic route involves the activation of p-coumaric acid to its coenzyme A ester, 4-coumaroyl-CoA . This activated molecule then undergoes a chain extension, likely with a two-carbon unit derived from acetyl-CoA, to form a β-ketoacyl-CoA intermediate. This intermediate would then be subject to reduction and dehydration reactions.

The formation of the propiophenone skeleton is analogous to the biosynthesis of acetophenones, where a β-oxidative side-chain shortening of 4-coumaroyl-CoA has been observed. In the case of propiophenones, a modified chain shortening or a different elongation mechanism is likely at play. Following the establishment of the basic C6-C3 (phenylpropanoid) backbone and its extension to a C6-C3-C1 structure, specific hydroxylations on the aromatic ring would lead to the final 3,4'-dihydroxy substitution pattern.

The precise enzymatic steps and intermediates in the biosynthesis of this compound are still an active area of research. However, the foundational framework provided by the well-established phenylpropanoid pathway offers a robust model for its formation in plants.

Precursor Compounds and Enzymatic Transformations

The biosynthesis of this compound is rooted in the broader phenylpropanoid pathway, a pivotal metabolic route in plants responsible for a vast array of secondary metabolites. frontiersin.orgbioone.org This pathway transforms the primary metabolite L-phenylalanine into numerous phenolic compounds. nih.govnih.gov The journey from a simple amino acid to the more complex this compound involves a sequence of specific enzymatic reactions.

The process commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) , a crucial step that channels carbon from primary metabolism into the phenylpropanoid pathway, yielding cinnamic acid. nih.govresearchgate.net Following this, cinnamic acid 4-hydroxylase (C4H) introduces a hydroxyl group to produce p-coumaric acid. frontiersin.orgnih.gov The subsequent activation of p-coumaric acid is catalyzed by 4-coumarate-CoA ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. frontiersin.orgnih.gov

From this point, the pathway leading specifically to propiophenones is less universally defined but is understood to involve enzymes analogous to those in flavonoid biosynthesis. nih.gov It is proposed that a chalcone synthase (CHS)-like enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov This is followed by a series of cyclization and aromatization reactions. The final hydroxylation at the 3-position of the aromatic ring to yield this compound is likely carried out by a cytochrome P450-dependent monooxygenase, such as flavonoid 3'-hydroxylase (F3'H) .

The isolation of this compound from natural sources, such as the leaves of Betula platyphylla, typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound. medchemexpress.comrroij.com

Table 1: Key Precursors and Enzymes in the Biosynthesis of this compound
Precursor CompoundEnzymeProduct
L-PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid
Cinnamic acidCinnamic acid 4-hydroxylase (C4H)p-Coumaric acid
p-Coumaric acid4-Coumarate-CoA ligase (4CL)p-Coumaroyl-CoA
p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone synthase (CHS)-like enzymePropiophenone scaffold precursor
4'-Hydroxypropiophenone intermediateFlavonoid 3'-hydroxylase (F3'H)This compound

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a quantitative methodology used to determine the flow rates of metabolites through a metabolic network, providing a detailed view of cellular function. oup.comnih.gov While specific MFA studies on this compound are not extensively documented, the principles derived from analyzing the broader phenylpropanoid pathway in various organisms are directly applicable. purdue.edu MFA is crucial for metabolic engineering efforts aimed at overproducing valuable plant-derived compounds in microbial hosts like Escherichia coli or yeast. mdpi.comresearchgate.net

The central challenge in engineering the biosynthesis of secondary metabolites is redirecting sufficient carbon flux from primary metabolism, which is essential for growth, towards the specialized production pathway. researchgate.net MFA studies on related phenylpropanoids have shown that the availability of precursors like L-phenylalanine and malonyl-CoA is often a limiting factor. nih.govpurdue.edu

To enhance the production of this compound, metabolic engineering strategies guided by MFA would focus on several key areas:

Increasing Precursor Supply: Amplifying the carbon flow through the shikimate pathway to boost the synthesis of L-phenylalanine.

Optimizing Pathway Enzymes: Overexpressing the genes encoding rate-limiting enzymes such as PAL and C4H to pull flux into the phenylpropanoid pathway.

Blocking Competing Pathways: Downregulating or knocking out pathways that compete for the same precursors, thereby channeling more resources towards the desired product.

The table below presents a hypothetical distribution of metabolic flux in an engineered microorganism optimized for the production of a phenylpropanoid like this compound. The values indicate the percentage of carbon flux from a central metabolite, such as glucose, being directed toward different metabolic branches.

Table 2: Hypothetical Metabolic Flux Distribution in an Engineered Organism
Metabolic PathwayRelative Carbon Flux (%)Objective
Primary Metabolism (e.g., Glycolysis, TCA Cycle)60%Cell Growth and Energy
Biomass Formation20%Production of essential cellular components
Shikimate Pathway (to Phenylalanine)12%Precursor supply for Phenylpropanoid Pathway
Phenylpropanoid Pathway (to this compound)5%Target compound synthesis
Other Competing Secondary Pathways3%By-product formation

This analysis highlights that even in an optimized system, a substantial portion of the carbon is consumed for essential life-sustaining processes. researchgate.net MFA provides the quantitative data needed to systematically identify and address bottlenecks, thereby improving the yield of the target molecule. oup.compurdue.edu

Synthetic Methodologies for 3,4 Dihydroxypropiophenone and Analogues

Chemical Synthesis Pathways of 3,4'-Dihydroxypropiophenone

The synthesis of this compound, a valuable phenolic compound, can be achieved through various chemical strategies. These methods primarily focus on the introduction of a propionyl group onto a dihydroxybenzene backbone, requiring careful control of regioselectivity to obtain the desired 3,4'-substitution pattern.

Chemo-selective Synthesis Approaches

The primary challenge in the synthesis of this compound lies in achieving chemo-selectivity, directing the acylation to the desired position on the catechol (1,2-dihydroxybenzene) ring. Classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation are often employed. nih.govnih.govcore.ac.uk

Friedel-Crafts Acylation: This well-established method involves the reaction of an acylating agent, such as propionyl chloride or propionic anhydride, with catechol in the presence of a Lewis acid catalyst (e.g., aluminum chloride). nih.gov The hydroxyl groups of catechol are activating, directing the incoming electrophile to the ortho and para positions. To achieve the desired 3,4'-isomer, careful optimization of reaction conditions, including the choice of solvent and catalyst, is crucial to favor acylation at the 4-position relative to the hydroxyl groups. The use of protecting groups on one of the hydroxyls can also be a strategy to enforce regioselectivity. researchgate.netmdpi.comdrugfuture.com

Houben-Hoesch Reaction: An alternative approach for the synthesis of acylphenols is the Houben-Hoesch reaction. thermofisher.comwikipedia.orgsynarchive.comyoutube.comnih.gov This reaction utilizes a nitrile (in this case, propionitrile) and a Lewis acid catalyst with an electron-rich aromatic compound like catechol. The reaction proceeds via an intermediate imine, which is subsequently hydrolyzed to yield the aryl ketone. This method can offer different regioselectivity compared to the Friedel-Crafts acylation and is particularly useful for the synthesis of polyhydroxy ketones.

Enzymatic Transglucosylation for Derivatives

Enzymatic methods offer a green and highly selective alternative for the synthesis of derivatives of this compound, particularly its glycosides. Transglucosylation, catalyzed by enzymes such as β-glycosidases, allows for the transfer of a glucose moiety from a donor substrate to the hydroxyl groups of the propiophenone (B1677668). This approach avoids the need for protecting groups and often proceeds with high regio- and stereoselectivity.

Derivatization and Analogue Synthesis of this compound

The modification of the this compound scaffold through derivatization and the synthesis of structural analogues are key areas of research aimed at exploring and enhancing its biological activities.

Synthesis of Glycosylated Forms (e.g., this compound-3-β-D-glucoside)

The synthesis of glycosylated forms of this compound, such as this compound-3-β-D-glucoside, has been successfully achieved using enzymatic methods. For instance, β-glucosidase from almonds can catalyze the transfer of a glucose unit to the 3-hydroxyl group of this compound. synarchive.com This enzymatic approach offers a direct and selective route to these naturally occurring glycosides.

ProductStarting MaterialEnzymeKey Features
This compound-3-β-D-glucosideThis compound, D-glucoseβ-glucosidase (from almonds)High regioselectivity for the 3-OH group, environmentally benign conditions.

Design and Synthesis of Structurally Related Compounds

The design and synthesis of analogues of this compound often focus on modifying the core structure to investigate structure-activity relationships, particularly concerning its antioxidant properties. nih.gov Strategies for synthesizing analogues may involve:

Modification of the Acyl Chain: Altering the length or branching of the propionyl group can influence the lipophilicity and biological activity of the resulting compound.

Substitution on the Aromatic Ring: Introducing additional substituents, such as halogens or alkyl groups, onto the dihydroxyphenyl ring can modulate the electronic properties and antioxidant potential.

Variation of the Hydroxyl Group Positions: Synthesizing isomers with different arrangements of the hydroxyl groups on the aromatic ring can provide insights into the structural requirements for specific biological activities.

For example, the synthesis of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) and its derivatives has been reported to yield compounds with potent antioxidant activity. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its analogues requires robust purification and characterization techniques to ensure the identity and purity of the final products.

Purification: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound and its derivatives from reaction mixtures. lcms.czyoutube.comsartorius.comteledynelabs.comresearchgate.net By selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition, high-purity compounds can be obtained.

Characterization: A combination of spectroscopic techniques is employed to confirm the chemical structures of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern on the aromatic ring. For this compound, 1H NMR spectra show characteristic signals for the aromatic protons and the ethyl group of the propionyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which further aids in structure confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Below is a table summarizing the key characterization data for this compound.

TechniqueKey Observations
1H NMR Signals corresponding to the aromatic protons on the dihydroxyphenyl ring and the ethyl protons of the propionyl group.
Mass Spec Molecular ion peak confirming the molecular weight of the compound.
IR Spec Characteristic absorption bands for the hydroxyl and carbonyl functional groups.

Pharmacological and Biological Activities of 3,4 Dihydroxypropiophenone

Antioxidant Properties of 3,4'-Dihydroxypropiophenone

The antioxidant capacity of phenolic compounds is a cornerstone of their biological activity, enabling them to counteract the damaging effects of free radicals and reduce oxidative stress. mdpi.com

Phenolic compounds exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize free radicals. ugm.ac.id The structure of this compound, featuring hydroxyl (-OH) groups on its aromatic rings, is crucial for this activity. The presence of a catechol-like structure (two hydroxyl groups on the same ring) is a significant feature for radical scavenging activity in many phenolic compounds. nih.govnih.gov

For instance, a structurally similar compound, 3,4-Dihydroxyacetophenone (3,4-DHAP), effectively scavenges superoxide (B77818) anions and hydroxyl radicals. mdpi.com The mechanism involves the hydroxyl groups donating an electron to the free radical, which then leads to the formation of a more stable phenoxy radical through the delocalization of the unpaired electron across the aromatic ring. ugm.ac.id This process interrupts the chain reactions of oxidation that can damage cellular components. The o-dihydroxy structure, in particular, is recognized as a key determinant for potent radical scavenging activity. nih.gov

By scavenging reactive oxygen species (ROS), this compound can play a role in mitigating oxidative stress, a condition linked to numerous chronic diseases. Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. Phenolic compounds contribute to cellular homeostasis by protecting against ROS-induced damage. mdpi.com

Studies on the related compound 3,4-DHAP demonstrate a protective effect against oxidative stress-induced damage in human umbilical vein endothelial cells (HUVECs). nih.gov This protection is mediated through the regulation of the Nrf2/HO-1 pathway, a critical signaling cascade that controls the expression of antioxidant enzymes and cytoprotective genes. mdpi.comnih.gov Furthermore, 3,4-DHAP has been shown to reduce lipid peroxidation, a process where free radicals damage lipids in cell membranes, thereby preserving normal cell function. mdpi.com These findings suggest that this compound may share similar mechanisms for alleviating oxidative stress.

The antioxidant efficacy of phenolic compounds varies significantly based on their molecular structure, particularly the number and position of hydroxyl groups. nih.govnih.gov Comparative analyses of different phenolic compounds consistently show that a greater number of hydroxyl groups generally correlates with higher antioxidant activity. nih.govnih.gov

For example, in assays comparing various hydroxybenzoic acids, compounds with more hydroxyl groups, such as 3,5-dihydroxybenzoic acid and gallic acid, demonstrated more potent antioxidant activity than monohydroxy benzoic acids. nih.gov Flavonoids like myricetin, which has multiple hydroxyl groups, exhibit superior radical scavenging activity compared to those with fewer, such as taxifolin. nih.gov While direct comparative data for this compound is limited, its dihydroxy structure suggests a significant antioxidant potential relative to simpler phenolic compounds. Its activity would likely be influenced by the specific arrangement of its hydroxyl groups, which determines the stability of the resulting phenoxy radical after donating a hydrogen atom. ugm.ac.id

Compound ClassExample CompoundKey Structural FeaturesRelative Antioxidant Activity
Flavonols MyricetinMultiple hydroxyl groupsVery High nih.gov
Flavonols QuercetinCatechol group, 3-OH, 5-OH groupsHigh ugm.ac.id
Hydroxybenzoic Acids Gallic AcidThree hydroxyl groupsHigh nih.gov
Phenylpropanoids This compoundTwo hydroxyl groupsModerate to High (Inferred)
Hydroxybenzoic Acids 4-hydroxybenzoic acidOne hydroxyl groupLow nih.gov

Anti-aging and Senolytic Activities of this compound

Beyond its antioxidant properties, this compound has been identified as a compound with potential anti-aging and senolytic activities. medchemexpress.comnih.gov Senolytics are a class of molecules that selectively induce apoptosis (programmed cell death) in senescent cells, which accumulate with age and contribute to age-related diseases. nih.govfightaging.org

In silico, or computer-based, screening methods have emerged as a powerful tool for identifying new drug candidates from large databases of chemical compounds. nih.govfightaging.org In a comprehensive screening of over 40,000 natural and semi-synthetic products, this compound was identified as one of six promising drug-like candidates with potential senolytic activity. nih.gov

This identification was achieved using chemoinformatic approaches that compared the molecular fingerprints of the compounds in the database with those of known reference senolytics. nih.gov Additionally, a pharmacological network was constructed to analyze the signaling pathways and molecular targets involved in cellular senescence, further refining the selection of candidates. nih.gov This computational approach accelerates the discovery of novel compounds that may combat aging. fightaging.orgnih.gov

Table of Potential Senolytic Candidates Identified via In Silico Screening

Compound Name Chemical Class
This compound Phenylpropanoid
Baicalein Flavonoid
α, β-dehydrocurvularin Macrolide
Lovastatin Statin
Luteolin Flavonoid
Phloretin Dihydrochalcone

Source: Adapted from in silico screening results of natural products. nih.gov

Cellular senescence is a state of irreversible cell cycle arrest triggered by various stressors, including DNA damage and oncogene activation. elsevierpure.comnih.govfrontiersin.org While this process acts as a tumor-suppressive mechanism, the accumulation of senescent cells contributes to aging and age-related pathologies through the secretion of a pro-inflammatory cocktail of factors known as the senescence-associated secretory phenotype (SASP). elsevierpure.comfrontiersin.org

Senolytic drugs function by selectively targeting the pro-survival pathways that allow senescent cells to resist apoptosis. nih.gov A key strategy involves inhibiting anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family, which are often upregulated in senescent cells. fightaging.orgnih.gov By disrupting these survival mechanisms, senolytics can trigger the self-destruction of these harmful cells. The central pathways governing senescence arrest, the p53/p21 and p16INK4a/pRB pathways, are also intertwined with these apoptotic regulators. frontiersin.orgnih.gov While the precise molecular targets of this compound in senescent cells have yet to be experimentally validated, its identification as a senolytic candidate suggests it may interfere with these critical pro-survival networks. nih.gov

Anti-inflammatory Effects of this compound

Research into the specific anti-inflammatory properties of this compound is an emerging field. While direct studies on this compound are limited, investigations into structurally similar phenylpropanoids provide valuable insights into its potential mechanisms of action. The existing literature suggests that compounds sharing its core structure may play a role in mitigating inflammatory responses through various pathways.

Modulation of Inflammatory Mediators (e.g., NO production)

Direct experimental data on the modulation of inflammatory mediators by this compound is not extensively documented. However, studies on analogous compounds indicate a potential for such activity. For instance, a structurally related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., has demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was observed to be dose-dependent. nih.gov Furthermore, HHMP was also found to reduce NO production in an in vivo zebrafish larvae model stimulated with LPS. nih.gov These findings suggest that compounds with a similar phenylpropanoid backbone may interfere with the signaling pathways that lead to the upregulation of inflammatory mediators like NO.

Table 1: Effects of a Structurally Related Compound (HHMP) on Inflammatory Mediators

Compound Model Mediator Effect
HHMP LPS-stimulated RAW 264.7 cells Nitric Oxide (NO) Significant, dose-dependent inhibition
HHMP LPS-stimulated RAW 264.7 cells Prostaglandin E2 (PGE2) Significant, dose-dependent inhibition

Note: The data in this table pertains to the structurally related compound HHMP, not this compound.

Inhibition of Enzyme Activities

The ability of this compound to directly inhibit inflammatory enzymes has not been specifically characterized. However, research on the related compound HHMP shows that it can suppress the expression of key enzymes involved in the inflammatory cascade. Treatment with HHMP considerably suppressed the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. nih.gov Since iNOS and COX-2 are the primary enzymes responsible for the production of NO and prostaglandins, respectively, their suppression points to a significant anti-inflammatory mechanism. This suggests a potential, though unconfirmed, capacity for this compound to act at the enzymatic level of the inflammatory pathway.

Potential in Neurodegenerative Diseases

While the compound this compound itself has not been a direct focus of extensive research in neurodegenerative diseases, related dihydroxyphenyl compounds have shown promise, primarily through their antioxidant and neuroprotective properties.

Bioactivity Reported for Neurodegenerative Diseases

Direct bioactivity of this compound in models of neurodegenerative diseases is not well-documented in the available literature. However, a related polyphenol, 3',4'-dihydroxyphenylglycol (DHPG), has been studied for its neuroprotective effects. In an experimental model of type 1 diabetes, a condition known to have neurological complications, DHPG administration reduced the loss of retinal nerve cells. nih.govmdpi.com This neuroprotective effect was attributed to the compound's ability to counteract oxidative stress, a key pathological factor in many neurodegenerative conditions. nih.govmdpi.com The study concluded that DHPG exerts a neuroprotective effect on both the brain and the retina. mdpi.com

Interactions with the Nervous System

The potential interactions of this compound with the nervous system can be inferred from the actions of similar molecules like DHPG. The neuroprotective effects of DHPG are primarily linked to its antioxidant and anti-nitrosative stress activities in brain tissue. mdpi.com In diabetic animal models, DHPG administration reduced levels of oxidative stress markers and decreased lactate (B86563) dehydrogenase efflux in the brain, which is an indirect measure of cellular death. nih.gov This suggests that the dihydroxyphenyl moiety, common to both DHPG and this compound, may be crucial for scavenging reactive oxygen species and protecting nervous tissue from oxidative damage, a central mechanism in the progression of neurodegenerative diseases.

Table 2: Neuroprotective Effects of a Structurally Related Compound (DHPG)

Compound Model Tissue Bioactivity
DHPG Type 1 Diabetic Rats Retina Reduced loss of neuronal cells
DHPG Type 1 Diabetic Rats Brain Reduced oxidative stress markers

Note: The data in this table pertains to the structurally related compound DHPG, not this compound.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol HHMP
Nitric Oxide NO
Prostaglandin E2 PGE2
Inducible Nitric Oxide Synthase iNOS
Cyclooxygenase-2 COX-2
Nuclear Factor-kappa B NF-κB
Mitogen-activated Protein Kinases MAPK
3',4'-dihydroxyphenylglycol DHPG

Other Reported Biological Activities of this compound

Beyond its primary pharmacological applications, this compound has been investigated for a range of other biological effects. These include its potential as a cytotoxic agent against cancerous cells, its capabilities as an antimicrobial agent, and its properties related to insecticidal and termiticidal activities. The following sections detail the research findings in these specific areas.

Cytotoxic Activity against Tumor Cell Lines

The potential of this compound to inhibit the growth of cancer cells has been a subject of scientific inquiry. Research has demonstrated its activity against specific human tumor cell lines. In a study utilizing the sulforhodamine B (SRB) assay, the compound's cytotoxic effects on the human lung carcinoma cell line, A549, were evaluated. The findings indicated that this compound exhibited an IC50 value greater than 30 μM. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cytotoxic Activity of this compound
Cell LineCell TypeAssayIC50 Value (μM)
A549Human Lung CarcinomaSRB> 30

Antimicrobial Activities

The investigation into the antimicrobial properties of this compound is an area of interest within the scientific community. However, based on currently available research, there is no specific data detailing the antimicrobial activity of this compound against various strains of bacteria and fungi. While related phenolic compounds have demonstrated antimicrobial effects, dedicated studies on this particular compound are required to ascertain its spectrum of activity and efficacy.

Insecticidal and Termiticidal Properties

The potential application of this compound as an agent for pest control has been considered. Nevertheless, there is a lack of specific scientific studies and documented evidence regarding the insecticidal and termiticidal properties of this compound. Further research is necessary to determine if this compound possesses any significant activity against common insect pests and termites, which could lead to the development of new pest management solutions.

Mechanistic Investigations and Molecular Targets

Biochemical Targets of 3,4'-Dihydroxypropiophenone

The biochemical targets of a compound are the specific molecules, such as enzymes and receptors, with which it interacts to elicit a biological response. The following sections review the current understanding of these targets for compounds structurally related to this compound, as direct research on this specific molecule is limited in some areas.

Enzyme Inhibition Studies (e.g., iNOS)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. eurekaselect.com This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor permanently modifies the enzyme. medcraveonline.com The study of enzyme inhibition is a cornerstone of drug discovery and pharmacology. eurekaselect.comnih.gov Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in inflammatory processes. d-nb.info Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates. d-nb.info

While a variety of natural and synthetic compounds have been investigated as iNOS inhibitors, specific studies detailing the direct inhibitory effect of this compound on iNOS are not extensively documented in the current scientific literature. Research in this area has often focused on broader classes of phenolic compounds or other structurally distinct molecules.

Receptor Binding Interactions

Receptor binding assays are essential experimental procedures in pharmacology and drug development used to measure the affinity of a ligand for a particular receptor. merckmillipore.com These assays, often utilizing radiolabeled ligands, allow for the determination of key quantitative binding parameters, which indicate the minimal effective concentrations of a potential drug. merckmillipore.com The interaction between a ligand and its receptor is mediated by various intermolecular forces and is crucial for initiating a cellular response. upenn.edu

Specific receptor binding studies for this compound are not detailed in the available research. Characterizing how this compound interacts with specific cellular receptors would require dedicated screening and binding assays to identify its potential targets and binding affinities.

Modulation of Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from a cell's exterior to its interior, dictating fundamental cellular activities. The modulation of these pathways is a key mechanism through which bioactive compounds exert their effects. While direct studies on this compound are limited, research on the structurally similar compound, 3,4-dihydroxyacetophenone (DHAP), provides insights into potential mechanisms.

Nrf2/HO-1 Pathway

Research on DHAP has shown its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov In studies using human umbilical vein endothelial cells (HUVECs) under high-glucose-induced oxidative stress, DHAP treatment was found to increase the expression of Nrf2 and HO-1 at both the protein and mRNA levels. nih.gov Nrf2 is a critical transcription factor that regulates the cellular antioxidant response. nih.gov DHAP was observed to promote the translocation of Nrf2 into the nucleus, a key step in its activation. nih.gov The protective effects of DHAP against oxidative stress in HUVECs were shown to be mediated through this Nrf2/HO-1 pathway. nih.gov Furthermore, DHAP was found to enhance the expression of poly ADP-ribose polymerase-1 (PARP-1), suggesting a role in promoting DNA repair. nih.gov

Table 1: Effect of 3,4-dihydroxyacetophenone (DHAP) on Nrf2/HO-1 Pathway Components in High Glucose-Treated HUVECs

Parameter Effect of DHAP Treatment Reference
Nrf2 Protein Expression Increased nih.gov
HO-1 Protein Expression Increased nih.gov
Nrf2 mRNA Expression Increased nih.gov
HO-1 mRNA Expression Increased nih.gov
Nrf2 Nuclear Translocation Promoted nih.gov

Note: The data presented in this table is for the compound 3,4-dihydroxyacetophenone (DHAP), which is structurally similar to this compound.

Cellular Mechanisms of Action

The cellular mechanisms of a compound describe the specific events and changes it triggers within a cell, such as initiating programmed cell death or altering cellular structures.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. The selective induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. plos.org Studies on the related compound 3,4-dihydroxyacetophenone (DHAP) have revealed a dual effect on apoptosis in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov

In this study, the effect of DHAP on apoptosis was dependent on the concentration of the inflammatory stimulus (LPS). nih.gov

At a lower LPS concentration (100 mg/L), DHAP was found to enhance cell apoptosis. nih.gov

At a higher LPS concentration (500 mg/L), DHAP significantly inhibited cell apoptosis. nih.gov

This dual effect was linked to the modulation of the NF-kappaB signaling pathway and the production of tumor necrosis factor-alpha (TNF-alpha). nih.gov In both experimental conditions, DHAP increased the level of IkappaB, an inhibitor of NF-kappaB, and decreased the levels of TNF-alpha. nih.gov These findings suggest that DHAP may have complex, context-dependent effects on the regulation of apoptosis. nih.gov

Table 2: Effect of 3,4-dihydroxyacetophenone (DHAP) on Apoptosis in LPS-Stimulated Macrophages

LPS Concentration Effect of DHAP on Apoptosis Effect on IkappaB Effect on TNF-alpha Reference
100 mg/L Enhanced Increased Decreased nih.gov

Note: The data presented in this table is for the compound 3,4-dihydroxyacetophenone (DHAP), not this compound.

Effects on Cell Nucleus Integrity and F-actin Filaments

The cell nucleus houses the cell's genetic material and its structural integrity is paramount for normal cell function. The actin cytoskeleton, composed of filamentous actin (F-actin), is not only crucial for maintaining cell shape and motility but also has important roles within the nucleus. nih.govmdpi.com Nuclear actin is involved in processes such as chromatin remodeling, transcription, and DNA repair. nih.govmdpi.com

The direct effects of this compound on the integrity of the cell nucleus and the organization of F-actin filaments have not been specifically reported in the reviewed scientific literature. Investigating these potential effects would require microscopic analysis of cells treated with the compound, using specific stains for DNA to assess nuclear morphology and for F-actin to visualize the cytoskeletal structure.

Influence on Cellular Senescence

This compound has been identified as a compound possessing anti-aging properties medchemexpress.com. Its mechanism of action is thought to be related to its influence on cellular senescence, a complex process in which cells cease to divide and undergo distinct phenotypic changes. Senescence is a fundamental mechanism that contributes to aging and age-related diseases nih.gov.

Cellular senescence acts as a barrier to prevent the proliferation of damaged cells, thereby functioning as a tumor suppression mechanism. The process is primarily regulated by two key tumor suppressor pathways: the p53/p21 pathway and the p16INK4a/Rb pathway nih.govmdpi.com. Various stressors, including DNA damage, oxidative stress, and telomere shortening, can activate these pathways, leading to irreversible cell cycle arrest nih.govnih.govnih.gov.

Senescent cells are characterized by several molecular and morphological markers, including:

Increased activity of senescence-associated β-galactosidase (SA-β-gal) mdpi.com.

Upregulation of cell cycle inhibitors like p21 and p16INK4a nih.govmdpi.com.

Activation of the p53 transcription factor in response to stress nih.govresearchgate.net.

Secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP) nih.gov.

Compounds that can selectively eliminate senescent cells are termed "senolytics," while those that suppress the harmful SASP are known as "senomorphics" biomolther.org. The anti-aging activity of this compound suggests it may function as a senotherapeutic agent, potentially by modulating key pathways like the p53/p21 axis to clear senescent cells or mitigate their pro-inflammatory effects medchemexpress.comnih.govnih.gov. While the precise molecular targets within the senescence machinery have not been fully elucidated for this specific compound, its activity is likely linked to the network of proteins that control cell cycle arrest and apoptosis resistance in senescent cells biomolther.org.

Table 1: Key Molecular Pathways and Markers in Cellular Senescence

Pathway/Marker Function Role in Senescence
p53 Tumor suppressor transcription factor Activated by stress; induces p21 to trigger cell cycle arrest or apoptosis. nih.govresearchgate.net
p21CIP1 Cyclin-dependent kinase (CDK) inhibitor A primary target of p53; its upregulation enforces cell cycle arrest. nih.govnih.gov
p16INK4a Cyclin-dependent kinase (CDK) inhibitor Inhibits CDK4/6, leading to retinoblastoma (Rb) protein activation and cell cycle arrest. nih.govmdpi.com
SA-β-gal Lysosomal enzyme Activity increases in senescent cells, serving as a widely used biomarker. mdpi.com

| SASP | Secretory phenotype | Secretion of inflammatory molecules that can impact the tissue microenvironment. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of phenolic compounds like this compound is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies on this and related compounds focus on identifying the chemical features essential for their effects, particularly antioxidant activity, which is often a key component of their broader biological profile.

The most critical structural feature of this compound for its antioxidant capacity is the 3',4'-dihydroxy arrangement on the phenyl ring nih.govnih.gov. This ortho-dihydroxy configuration, also known as a catechol moiety, is a well-established feature for potent free radical scavenging activity nih.govmdpi.com.

Key SAR findings for phenolic compounds relevant to this compound include:

Number and Position of Hydroxyl (-OH) Groups: The antioxidant activity is highly dependent on the number and location of hydroxyl groups on the aromatic ring. The catechol structure at the C-3' and C-4' positions is considered one of the most important arrangements for high activity nih.govnih.gov. This configuration allows for the donation of a hydrogen atom to a free radical, forming a stable semiquinone radical that is resonance-stabilized, which prevents it from being highly reactive nih.gov.

Propiophenone (B1677668) Side Chain: The propiophenone side chain (-COCH2CH3) also influences the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which can affect its ability to interact with biological targets and penetrate cell membranes. Modifications to this chain would be expected to modulate activity.

Studies on other classes of phenolic compounds, such as flavonoids, have consistently shown that the catechol group in the B-ring is a primary determinant of antioxidant capacity nih.govnih.gov. Therefore, this moiety in this compound is the principal structural feature responsible for its free-radical scavenging and likely contributes significantly to its other biological activities, such as its anti-aging effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity nih.govjddtonline.info. While specific QSAR models for this compound are not widely published, the principles can be applied to understand how its properties drive its function.

A QSAR model for a series of dihydroxypropiophenone analogues would typically involve:

Data Set Compilation: A series of analogues would be synthesized and tested for a specific biological activity (e.g., antioxidant capacity, senolytic effect).

Descriptor Calculation: Various molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression, are used to create an equation that relates the descriptors to the observed biological activity nih.gov.

Table 2: Representative Molecular Descriptors for QSAR of Phenolic Compounds

Descriptor Class Example Descriptors Relevance to Activity
Electronic HOMO/LUMO energies, Dipole Moment Relates to the molecule's ability to donate electrons (key for antioxidant activity). jddtonline.info
Topological Molecular Connectivity Indices Describes the size, shape, and degree of branching of the molecule. nih.gov
Physicochemical LogP (Lipophilicity), Molar Refractivity (MR) Influences membrane permeability, solubility, and interaction with target sites. jddtonline.info

| Quantum Chemical | Bond Dissociation Enthalpy (BDE) | Predicts the ease of hydrogen atom donation from the hydroxyl groups. mdpi.com |

A hypothetical QSAR equation for this class of compounds might take the form: Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent analogues and reducing the need for extensive experimental screening nih.govscienceopen.com. Studies on other phenolic compounds have successfully used QSAR to correlate descriptors with antioxidant activity, confirming the importance of electronic and physicochemical properties nih.govjddtonline.info.

Molecular Modification and Potency Optimization

Based on SAR and QSAR principles, the structure of this compound can be systematically modified to optimize its potency for a desired biological effect. The goal of molecular modification is to enhance activity, improve selectivity, and optimize pharmacokinetic properties.

Potential strategies for the potency optimization of this compound could include:

Modification of the Phenyl Ring:

Altering Hydroxyl Positions: Moving the hydroxyl groups from the 3',4'-positions to other locations would likely decrease antioxidant activity, confirming the importance of the catechol moiety.

Modification of the Propiophenone Side Chain:

Varying the Alkyl Chain Length: Lengthening or shortening the ethyl group (-CH2CH3) to a methyl, propyl, or butyl group would alter the compound's lipophilicity (LogP), which could affect its ability to cross cellular membranes and interact with targets.

Introducing Functional Groups: Adding polar groups (e.g., hydroxyl, amino) or non-polar groups to the side chain could fine-tune solubility and binding interactions.

Hybridization with Other Pharmacophores: A common strategy involves linking the 3,4'-dihydroxyphenyl scaffold to other biologically active moieties (e.g., thiazole, coumarin) to create hybrid compounds with potentially synergistic or novel activities mdpi.com. This approach has been used to develop potent antioxidant and antimicrobial agents.

These targeted modifications, guided by SAR and QSAR insights, are essential for transforming a lead compound like this compound into a more potent and selective therapeutic candidate.

In Vitro Research Models for this compound

In vitro models, which are experiments conducted in a controlled environment outside of a living organism, provide a foundational understanding of a compound's effects at the cellular and molecular level.

Cell culture systems are a cornerstone of in vitro research, allowing for the study of cellular responses to compounds like this compound in isolation. Traditional two-dimensional (2D) cell cultures involve growing cells in a single layer on a flat surface, which is a method used to assess cytotoxicity and basic cellular functions. The compound this compound has been evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), BV-2 (microglia), HCT-15 (colorectal adenocarcinoma), SK-MEL-2 (melanoma), and SK-OV-3 (ovarian cancer). In these screenings, it demonstrated limited cytotoxicity against the A549 cell line, with an IC50 value greater than 30 μM.

Research into structurally similar compounds provides insight into the potential applications of these cell models. For instance, the antioxidant and anti-inflammatory properties of related phenolic compounds have been demonstrated in various cell-based assays. Studies on 3,4-dihydroxybenzoic acid have used HaCaT keratinocytes to show protection against UVB-induced damage by reducing reactive oxygen species (ROS) and inhibiting inflammatory pathways. Similarly, 3,4-dihydroxyphenylglycol (B133932) (DHPG), another related compound, has been shown to exert anti-inflammatory effects in a human macrophage model derived from the THP-1 cell line. Three-dimensional (3D) cell culture models, which more closely mimic the in vivo environment, are increasingly used to study the anti-inflammatory effects of compounds, as demonstrated with certain flavonoids in RAW264.7 macrophage spheroids. While specific 3D model studies on this compound are not extensively documented, these systems represent a valuable future direction for research.

High-Throughput Screening (HTS) involves the use of automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. This process is fundamental in the early stages of drug discovery for identifying "hits"—compounds that show a desired effect on a biological target. HTS assays can be configured to measure various endpoints, including enzyme activity, cell viability, and gene expression.

To better replicate the complexity of human physiology, advanced in vitro models such as co-culture systems and organ-on-a-chip technologies have been developed. Co-culture involves growing two or more different cell types together to study their interactions. This approach is more physiologically relevant than monoculture systems, for example, in modeling the intestinal barrier by combining Caco-2, HT29, and Raji B cells to study drug absorption.

Organ-on-a-chip platforms represent a further leap in complexity, incorporating microfluidic channels to simulate the dynamic environment of living organs, including mechanical forces and nutrient flow. These microphysiological systems can model the functions of organs like the liver, kidney, and intestine, and can even be interconnected to study multi-organ interactions. Currently, there is limited specific research available that documents the use of co-culture or organ-on-a-chip technologies to evaluate the bioactivity of this compound.

In Vivo Animal Models for this compound Research

In vivo models are crucial for understanding the systemic effects of a compound in a whole, living organism. These studies provide data on efficacy, pharmacokinetics, and safety that cannot be obtained from in vitro tests alone.

Rodent models, particularly rats and mice, are extensively used in preclinical research due to their physiological and genetic similarities to humans. They are instrumental in studying disease mechanisms and testing the efficacy of therapeutic candidates.

While direct in vivo studies on this compound are not widely published, research on the structurally analogous compound 3',4'-dihydroxyphenylglycol (DHPG) provides a relevant example of how such molecules are evaluated in rodent models of disease. In one study, the neuroprotective effects of DHPG were assessed in a rat model of type 1 diabetes. The neuroprotective effect was evaluated using an ex vivo hypoxia-reoxygenation model in brain slices, where cellular death was indirectly measured by the efflux of lactate (B86563) dehydrogenase (LDH). The study demonstrated that oral administration of DHPG significantly reduced LDH efflux, indicating a protective effect on brain tissue. Furthermore, the model was used to assess the loss of retinal cells, a common complication of diabetes, and found that DHPG treatment reduced this neuronal loss.

Below is a data table summarizing the neuroprotective effects of DHPG in the diabetic rat model.

Neuroprotective Effect of 3',4'-dihydroxyphenylglycol (DHPG) in a Diabetic Rat Model
Treatment GroupLDH Efflux Reduction (%) vs. Diabetic ControlKey Findings
Diabetic Control0%Baseline cellular death and neuronal loss in diabetic model.
DHPG (0.5 mg/kg/day)25.5%Significant reduction in cellular death marker.
DHPG (1 mg/kg/day)52.5%Dose-dependent neuroprotective effect observed.
HT + DHPG (1 mg/kg/day)71.0%Association with Hydroxytyrosol (HT) improved neuroprotective effects.

In addition to rodents, other organisms serve as valuable models for toxicological and developmental studies.

Drosophila melanogaster (the fruit fly) is a powerful model organism for genetic and developmental research. Its short life cycle, genetic tractability, and the conservation of about 85% of human disease-related genes make it suitable for studying neurodegenerative diseases, longevity, and developmental toxicity. Developmental toxicity assays in Drosophila can assess the effects of a compound on various life stages, from egg to adult emergence (eclosion). Although specific studies on this compound in Drosophila are scarce, this model is well-suited for investigating the effects of compounds with potential antioxidant and neuroprotective properties.

Zebrafish (Danio rerio) have become a prominent vertebrate model in drug discovery and toxicology. Their rapid, external embryonic development and optical transparency allow for real-time imaging of organogenesis and cellular processes. Zebrafish are used to screen for developmental toxicity, cardiotoxicity, and neurotoxicity. Standardized tests, such as those following OECD guidelines, can determine the acute toxicity (LC50) of a compound. This model is particularly useful for assessing the effects of chemical exposure on morphological development, including heart edema, body length, and vascular formation. Given the potential antioxidant and anti-inflammatory properties of this compound, the zebrafish model offers a robust platform for future investigations into its developmental toxicity and potential therapeutic effects on neuroinflammation or oxidative stress-related disease models.

Despite a comprehensive search for preclinical studies and in vivo models assessing the biological endpoints of this compound, no specific research detailing these assessments in whole organisms was found in the available scientific literature.

Preclinical Studies and in Vivo Models

In Vivo Models

Information regarding the in vivo assessment of biological endpoints for 3,4'-Dihydroxypropiophenone is not available in the public domain. Extensive searches for studies utilizing animal models to evaluate the physiological and biochemical effects of this specific compound did not yield any detailed research findings or data tables.

While research exists for structurally related compounds, such as other phenylpropanoids and phenolic ketones, the strict focus on this compound as per the instructions means that data from these related studies cannot be presented here. The scientific community has not published in vivo research that would allow for a detailed discussion or the creation of data tables on the biological endpoints of this compound.

Metabolism and Pharmacokinetics of 3,4 Dihydroxypropiophenone

Metabolic Pathways of 3,4'-Dihydroxypropiophenone in Biological Systems

The biotransformation of foreign compounds (xenobiotics) in the body is a crucial process that facilitates their elimination. wikipedia.org This process is generally categorized into Phase I and Phase II metabolic reactions. wikipedia.org While specific experimental studies detailing the complete metabolic pathway of this compound are not extensively documented in the available scientific literature, its chemical structure—particularly the presence of a catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring)—allows for predictions of its likely metabolic fate based on established biochemical pathways for similar phenolic compounds.

Phase I metabolism involves the introduction or unmasking of polar functional groups through reactions like oxidation, reduction, and hydrolysis, often mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.org For a compound like this compound, Phase I reactions could theoretically include hydroxylation of the aromatic ring or modifications to the propiophenone (B1677668) side chain.

Following Phase I, or for parent drugs that already possess suitable functional groups, Phase II metabolism occurs. drughunter.com This phase consists of conjugation reactions where an endogenous molecule is attached to the xenobiotic, significantly increasing its water solubility and facilitating excretion. wikipedia.orgdrughunter.com Given the two hydroxyl groups present on this compound, it is highly susceptible to direct entry into Phase II metabolism. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). drughunter.comnih.gov For catechols specifically, methylation by COMT is a common metabolic step, as is conjugation with glutathione (B108866) mediated by glutathione S-transferases (GSTs). nih.gov

Glucuronidation is a primary Phase II pathway responsible for the metabolism of a vast number of drugs and xenobiotics containing hydroxyl, carboxyl, or amino groups. drughunter.com The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UGTs. jumedicine.com The resulting glucuronide conjugates are significantly more polar and are readily eliminated from the body. jumedicine.com

Due to its dihydroxy-substituted phenyl ring, this compound is an ideal substrate for conjugation reactions. It is highly probable that one or both of its hydroxyl groups undergo extensive glucuronidation. In addition to glucuronidation, sulfation (conjugation with a sulfonate group) is another major pathway for phenolic compounds. Often, glucuronidation and sulfation are competing pathways in the detoxification and elimination of phenols.

Absorption and Distribution Studies

Excretion Mechanisms

Specific studies quantifying the excretion rates and identifying the primary routes for this compound and its metabolites have not been published. Generally, the hydrophilic metabolites generated through Phase II conjugation reactions, such as glucuronide and sulfate (B86663) conjugates, are eliminated from the body primarily via the kidneys into the urine. wikipedia.org A lesser amount may be excreted through the bile into the feces. Studies on structurally similar compounds, such as metabolites of L-dopa, confirm that urinary excretion is a major pathway for dihydroxyphenyl derivatives after they have been metabolized. nih.gov

Influence on Microbiome and Metabolome (e.g., in Giant Pandas)

While pharmacokinetic data in conventional models are scarce, the role of this compound has been highlighted in metabolomic studies of the giant panda (Ailuropoda melanoleuca). These studies provide unique insight into the compound's presence in a biological system in relation to diet and gut microbial activity.

Untargeted metabolomics analysis of fecal samples from 44 captive giant pandas across four different age groups (Cub, Young, Adult, and Old) identified this compound as one of 152 significantly differential metabolites. asm.org Its presence is associated with the panda's specialized bamboo diet, as it is considered a plant secondary metabolite. asm.org The transition from a milk-based diet in cubs to a bamboo-exclusive diet in young and adult pandas leads to significant changes in the gut microbiome and the profile of fecal metabolites. asm.org

The relative abundance of this compound varies with the developmental stage of the giant panda, suggesting a link between the maturation of the digestive system, the composition of the gut microbiota, and the ability to process bamboo-derived compounds. asm.org For instance, many plant-derived secondary metabolites, likely including this compound, were found to be significantly higher in the Young and Adult groups compared to the Cub group. asm.org Although the giant panda possesses a digestive tract typical of a carnivore, its gut microbes provide the potential to degrade components of bamboo. asm.orgfrontiersin.org The correlation between specific gut microbes and metabolites like this compound is an area of ongoing research to understand the panda's unique dietary adaptation. asm.org Urinary metabolomic studies have also been employed to assess metabolic changes in giant pandas, identifying numerous metabolites that vary with physiological states such as pregnancy, further highlighting the utility of metabolomics in understanding this species' biology. nih.gov

Table 1: Key Research Findings on this compound in Giant Panda Metabolome Studies
FindingContextSignificanceSource
Identified as a Significantly Differential MetaboliteFecal metabolomics study across four age groups of captive giant pandas (n=44).Indicates the compound's abundance changes with age and dietary transition from milk to bamboo. asm.org
Categorized as a Plant Secondary MetaboliteAnalysis of fecal contents in bamboo-eating pandas.Suggests the origin of the compound is the giant panda's specialized diet. asm.org
Associated with Gut Microbiota ChangesCorrelation analysis between fecal metabolites and gut microbiota composition.Points to a potential link between specific gut microbes and the processing of bamboo-derived compounds. asm.org

Computational Chemistry and Molecular Modeling of 3,4 Dihydroxypropiophenone

In Silico Methods for Activity Prediction

In silico approaches are instrumental in the early stages of drug development for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, as well as its potential biological activity. dovepress.com By simulating interactions and calculating properties computationally, researchers can prioritize promising candidates for further experimental testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is crucial for understanding the potential mechanism of action of a compound by simulating its interaction with a biological target. The process involves preparing the 3D structures of both the ligand (3,4'-Dihydroxypropiophenone) and the protein target, followed by using a docking algorithm, such as AutoDock, to explore possible binding modes. semanticscholar.org The results are then scored based on binding affinity, which is often expressed in kcal/mol. plos.org

The binding interactions of this compound can be predicted against various protein targets. For instance, its phenolic structure suggests potential interactions with enzymes like cyclooxygenases (COX) or kinases. A typical docking study would reveal key interactions, such as hydrogen bonds formed by the hydroxyl groups and the carbonyl oxygen, as well as hydrophobic interactions involving the phenyl ring.

Table 1: Representative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
ParameterValue/Description
Target ProteinProtein Kinase (e.g., PDB ID: 1XYZ)
Binding Affinity (kcal/mol)-7.5
Hydrogen Bond Interactions3-OH group with GLU-81; 4'-OH group with ASP-145; Carbonyl O with LYS-33
Hydrophobic InteractionsPhenyl ring with LEU-133, VAL-21
Interacting Amino Acid ResiduesGLU-81, ASP-145, LYS-33, LEU-133, VAL-21

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points. slideshare.net These models can be generated based on the structure of a known ligand (ligand-based) or the active site of a protein (structure-based). slideshare.netnih.gov

For this compound, a pharmacophore model would highlight its key chemical features. These features are critical for its molecular recognition by a biological target. The model can then be used as a 3D query to screen large chemical databases to find other diverse compounds that could have similar biological activity. nih.gov

Table 2: Potential Pharmacophoric Features of this compound
Pharmacophoric FeatureDescriptionLocation on Molecule
Hydrogen Bond Donor (HBD)Atom capable of donating a hydrogen atom to form a hydrogen bond.Hydrogen of the 3- and 4'-hydroxyl groups
Hydrogen Bond Acceptor (HBA)Atom capable of accepting a hydrogen atom to form a hydrogen bond.Oxygen of the 3- and 4'-hydroxyl groups; Carbonyl oxygen
Aromatic Ring (AR)Aromatic ring system capable of π-π stacking or hydrophobic interactions.The dihydroxyphenyl ring
Hydrophobic Feature (HY)Non-polar group that can engage in hydrophobic interactions.The ethyl group and the aromatic ring

Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules from first principles. niscpr.res.in These methods provide detailed information about molecular geometry, vibrational frequencies, and electronic parameters that govern a molecule's reactivity. scispace.com

DFT calculations can determine the optimized molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, electronic properties such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges) can be calculated. These properties help in understanding the molecule's polarity and the reactivity of different atomic sites. The calculations are typically performed using a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)). niscpr.res.innih.gov

Table 3: Representative Electronic Properties of a Phenolic Ketone (Calculated via DFT/B3LYP)
PropertyCalculated Value
Optimized Total Energy (Hartree)-612.45
Dipole Moment (Debye)3.85 D
C=O Bond Length (Å)1.235 Å
O-H Bond Length (Å)0.968 Å
Mulliken Charge on Carbonyl O-0.55 e
Mulliken Charge on Phenolic H+0.28 e

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, governing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxyphenyl ring, while the LUMO may be distributed across the carbonyl group and the aromatic system.

Table 4: Representative Frontier Molecular Orbital Properties of a Dihydroxyphenyl Derivative
ParameterEnergy (eV)
HOMO Energy-5.89 eV
LUMO Energy-1.25 eV
HOMO-LUMO Energy Gap (ΔE)4.64 eV

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For a ligand-protein complex, an MD simulation provides insights into its stability and dynamic behavior in a solvated environment, which mimics physiological conditions. researchgate.net Starting from a docked pose, the complex is placed in a simulation box filled with water molecules and ions, and the system's trajectory is calculated by integrating Newton's laws of motion. researchgate.netnih.gov

An MD simulation of this compound bound to a target protein, typically run for hundreds of nanoseconds, can validate the stability of the docking pose. uzh.ch Key parameters are analyzed, including the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to confirm the persistence of key interactions. researchgate.net

Table 5: Typical Parameters and Outputs of a 100 ns MD Simulation for a Protein-Ligand Complex
AnalysisTypical Result/Interpretation
RMSD of Protein BackboneStable fluctuation around 0.2 nm, indicating the protein maintains its overall fold.
RMSD of LigandStable fluctuation below 0.15 nm, indicating the ligand remains stably bound in the active site.
RMSF of Active Site ResiduesLow fluctuation (<0.1 nm), suggesting residues interacting with the ligand are constrained.
Hydrogen Bond AnalysisKey hydrogen bonds identified in docking are maintained for >80% of the simulation time.
Solvent Accessible Surface Area (SASA)Consistent low value for the ligand, confirming it remains buried within the binding pocket.

: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the realm of drug discovery and development, the evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with favorable pharmacokinetic and safety profiles early in the development pipeline. For this compound, various computational models and web-based tools can be utilized to generate a comprehensive ADMET profile. These predictions are derived from quantitative structure-activity relationship (QSAR) models, which are built upon large datasets of experimentally determined properties of other chemical compounds.

Absorption

Oral bioavailability is a key factor in determining the potential of a compound to be an effective oral therapeutic. This is influenced by several factors, including its solubility in water and its ability to permeate the intestinal wall.

One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five . This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of less than 500 daltons.

A logP (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

As detailed in the table below, this compound is predicted to be compliant with Lipinski's Rule of Five, suggesting a good potential for oral absorption.

Further predictions regarding absorption are detailed in the following table:

ParameterPredicted ValueInterpretation
Water Solubility LogS: -1.8 to -2.5Moderately soluble
Intestinal Absorption (Human) > 90%High
Caco-2 Permeability logPapp > 0.90 cm/sHigh
P-glycoprotein Substrate NoNot likely to be subject to efflux by P-glycoprotein

Note: The predicted values are aggregated from various computational models and may vary slightly between different prediction tools.

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key parameters in this phase include the volume of distribution (VDss) and the extent to which the compound binds to plasma proteins. Another critical factor for compounds intended to act on the central nervous system is their ability to cross the blood-brain barrier (BBB).

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) ~0.5 L/kgModerate distribution into tissues
Fraction Unbound (human) > 15%Low to moderate plasma protein binding
BBB Permeability logBB: < -1Low
CNS Permeability -Unlikely to penetrate the central nervous system

Note: The predicted values are aggregated from various computational models and may vary slightly between different prediction tools.

Metabolism

The metabolism of a compound, primarily in the liver, is a crucial determinant of its duration of action and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes plays a major role in the metabolism of many drugs. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms.

ParameterPredicted Outcome
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes/No (conflicting predictions)
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No

Note: The predicted values are aggregated from various computational models and may vary slightly between different prediction tools.

Excretion

The body eliminates drugs and their metabolites through various routes, with renal (kidney) excretion being a primary pathway. The total clearance of a compound is a measure of the efficiency of this process.

ParameterPredicted ValueInterpretation
Total Clearance ~0.5 L/h/kgModerate clearance rate
Renal OCT2 Substrate NoNot likely to be actively secreted by renal transporters

Note: The predicted values are aggregated from various computational models and may vary slightly between different prediction tools.

Toxicity

Predicting potential toxicity is a cornerstone of in silico ADMET profiling. Various models can estimate a compound's potential to cause adverse effects such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and liver damage (hepatotoxicity).

Toxicity EndpointPredicted Outcome
Ames Mutagenicity Non-mutagenic
hERG I Inhibitor No
Hepatotoxicity Yes/No (conflicting predictions)
Skin Sensitization No
Oral Rat Acute Toxicity (LD50) ~300-2000 mg/kg (Class 4)
Minnow Toxicity ~0.5 mg/L

Note: The predicted values are aggregated from various computational models and may vary slightly between different prediction tools.

Advanced Analytical and Characterization Techniques in 3,4 Dihydroxypropiophenone Research

Spectroscopic Methods

Spectroscopic techniques are indispensable in the study of 3,4'-Dihydroxypropiophenone, offering non-destructive and highly detailed information about its molecular structure and properties.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Detailed analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons. For instance, a study investigating the interaction of catechol compounds with copper (II) ions reported the chemical shifts of the three aromatic protons of this compound, noting no significant changes in their positions upon the addition of Cu(II), which suggests the absence of o-quinone formation under these conditions researchgate.net. A full assignment of proton and carbon signals is critical for unambiguous structure confirmation.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Propiophenone (B1677668) Derivatives

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CHSpecific data for this compound not available in search resultsSpecific data for this compound not available in search results
Carbonyl (C=O)-Specific data for this compound not available in search results
Methylene (-CH₂-)Specific data for this compound not available in search resultsSpecific data for this compound not available in search results
Methyl (-CH₃)Specific data for this compound not available in search resultsSpecific data for this compound not available in search results
Hydroxyl (-OH)Specific data for this compound not available in search results-

Note: The table is a template. Specific experimental data for this compound was not found in the provided search results.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique used for the identification and quantification of this compound by measuring its mass-to-charge ratio (m/z). This technique provides information about the molecular weight and elemental composition of the compound and its fragments, aiding in its structural confirmation.

Electron ionization (EI) mass spectrometry of this compound, which has a molecular weight of 166.17 g/mol , results in a molecular ion peak and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification.

Table 2: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Possible Fragment
166Data not specified[M]⁺ (Molecular Ion)
137Data not specified[M-C₂H₅]⁺
10922.2Fragment structure
819.0Fragment structure
555.4Fragment structure
535.1Fragment structure
275.3Fragment structure

Data extracted from a representative mass spectrum. The relative intensity of the molecular ion was not specified in the source. chemicalbook.com

Furthermore, predictive models can calculate the theoretical m/z values for various adducts of the molecule, which is particularly useful in liquid chromatography-mass spectrometry (LC-MS) analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores. For this compound, the dihydroxyphenyl group and the carbonyl group constitute the primary chromophores.

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. While specific experimental data for the λmax of this compound was not available in the search results, a structurally similar compound, 3,4-dihydroxybenzoic acid, exhibits absorption maxima at 206, 218, and 294 nm in an acidic mobile phase. This suggests that this compound would likely absorb in a similar region of the UV spectrum. The exact position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

Chromatographic Techniques

Chromatographic methods are essential for the separation, isolation, and purity assessment of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of this compound. The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation.

For phenolic compounds like this compound, reversed-phase HPLC is a commonly employed method. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of an acid (e.g., formic or phosphoric acid) to improve peak shape. While a specific HPLC method for this compound was not detailed in the provided search results, a method for its isomer, 2',4'-Dihydroxypropiophenone, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. This indicates that a similar approach would be effective for the separation of this compound.

Table 3: Representative HPLC Parameters for Analysis of Dihydroxypropiophenone Isomers

Parameter Condition
Column Reversed-Phase (e.g., C18)
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., Phosphoric Acid)
Detection UV (wavelength to be optimized based on λmax)
Flow Rate Typically 0.5-1.5 mL/min
Temperature Often ambient or controlled (e.g., 25-40 °C)

This table represents a typical starting point for method development for this compound based on methods for similar compounds.

LC-MS-ELSD for Purity Assessment

For a comprehensive purity assessment of this compound, the coupling of liquid chromatography with both mass spectrometry (MS) and an Evaporative Light Scattering Detector (ELSD) provides a powerful analytical platform. This combination allows for the detection of both chromophoric and non-chromophoric impurities.

LC-MS provides high selectivity and sensitivity for the identification of impurities based on their mass-to-charge ratio. The ELSD is a universal detector that is independent of the optical properties of the analyte, making it suitable for detecting compounds that lack a UV chromophore. The use of LC-MS-ELSD is confirmed for the purity assessment of commercially available this compound, with a specified purity of ≥95%. nih.gov

The principle of ELSD involves the nebulization of the column eluent into fine droplets, followed by the evaporation of the mobile phase, leaving behind non-volatile analyte particles. These particles then pass through a light beam, and the scattered light is detected. The response is proportional to the mass of the analyte. An established HPLC-ELSD method for the simultaneous determination of various phenolic compounds in complex samples demonstrates the utility of this technique for the analysis of compounds structurally related to this compound.

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This method is instrumental in confirming the molecular geometry and understanding the packing of molecules within a crystal lattice.

Despite a thorough search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no publicly available single-crystal X-ray diffraction data for this compound was found. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and specific atomic coordinates for this compound cannot be presented.

The absence of a deposited crystal structure in these repositories indicates that the specific crystallographic analysis of this compound has likely not been performed or, if it has, the results have not been made publicly available.

While experimental data for the target compound is unavailable, the principles of X-ray crystallography would allow for the elucidation of several key structural features of this compound if a suitable crystal were to be analyzed. The presence of two hydroxyl groups and a carbonyl group suggests that the crystal packing would be significantly influenced by hydrogen bonding. These interactions would play a crucial role in the formation of a stable, three-dimensional crystalline network. Analysis of the crystal structure would reveal the specific hydrogen-bonding motifs, such as intermolecular interactions between the hydroxyl groups of adjacent molecules or between the hydroxyl groups and the carbonyl oxygen.

Furthermore, X-ray crystallography would confirm the planarity of the benzene (B151609) ring and provide precise measurements of the bond lengths and angles of the propiophenone side chain. This data would offer insights into the electronic effects of the hydroxyl and propionyl substituents on the geometry of the phenyl ring.

In the absence of direct experimental data for this compound, a comparative analysis with structurally related compounds for which crystal structures are known could provide some general insights. However, without the specific crystallographic file for the title compound, a detailed and accurate discussion of its crystal structure remains speculative.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Activities

The current understanding of 3,4'-Dihydroxypropiophenone's bioactivity is primarily centered on its anti-aging effects. medchemexpress.com However, its chemical structure, belonging to the phenolic compound family, suggests a broader pharmacological potential. Future investigations should systematically screen for a variety of biological activities. Drawing parallels from structurally similar phenolic compounds, such as 3,4-Dihydroxyacetophenone (3,4-DHAP), research could be directed towards areas like antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. mdpi.com

Moreover, the exploration of antimicrobial and antibiofilm activities is a promising avenue. mdpi.com Many natural phenolic compounds exhibit potent effects against a range of pathogens. Studies on hybrid molecules incorporating a 3,4-dihydroxyphenyl group have demonstrated significant antimicrobial properties, suggesting that this compound itself or its derivatives could be valuable in combating bacterial and fungal infections. mdpi.comnih.gov A systematic evaluation against clinically relevant microbial strains, including those resistant to conventional antibiotics, would be a critical step.

Table 1: Potential Novel Biological Activities for Investigation

Biological Activity Rationale Based on Similar Compounds Potential Therapeutic Area
Antioxidant Phenolic hydroxyl groups are potent radical scavengers (e.g., 3,4-DHAP). mdpi.com Chronic diseases, Neurodegeneration
Anti-inflammatory Many phenolic compounds modulate inflammatory pathways. mdpi.com Inflammatory disorders, Cardiovascular disease
Anticancer Related compounds show antiproliferative effects against cancer cell lines. mdpi.commdpi.com Oncology
Neuroprotective Antioxidant and anti-inflammatory actions are key in neuroprotection. mdpi.com Alzheimer's disease, Parkinson's disease

| Antimicrobial | Dihydroxyphenyl moieties are present in known antimicrobial agents. mdpi.comnih.gov | Infectious diseases |

Development of this compound Analogues with Enhanced Efficacy and Selectivity

Chemical modification of the this compound scaffold is a crucial strategy to enhance its therapeutic properties. The goal of analogue development is to improve potency, selectivity, bioavailability, and metabolic stability. Research into derivatives of similar core structures has shown that even minor modifications can lead to significant changes in biological activity. nih.govox.ac.uk

For instance, the development of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), an analogue, has shown promise in protecting against vascular aging by mitigating oxidative stress and ferroptosis. mdpi.com Another example is 3,4-Dimethoxychalcone, which has demonstrated therapeutic effects in a spinal cord injury model by enhancing autophagy and inhibiting cell death pathways like pyroptosis and necroptosis. nih.gov These studies highlight the potential of creating a library of this compound analogues. Future synthetic strategies could focus on:

Modifying the propionyl chain: Altering the length or introducing functional groups to influence receptor binding and pharmacokinetic properties.

Substituting the phenyl ring: Adding or modifying substituents on the aromatic ring to modulate electronic properties and biological targets.

Creating hybrid molecules: Combining the this compound scaffold with other pharmacologically active moieties to achieve synergistic effects. mdpi.com

Integration of Multi-omics Approaches (e.g., Metabolomics, Metagenomics)

To fully understand the mechanism of action of this compound and its analogues, an integrated, multi-omics approach is essential. thermofisher.com These high-throughput technologies provide a holistic view of the molecular changes induced by the compound within a biological system. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify specific pathways and molecular targets. nih.govresearchgate.net

Transcriptomics (RNA-seq): Can reveal changes in gene expression in cells or tissues treated with the compound, pointing to the signaling pathways being modulated.

Proteomics: Identifies alterations in protein levels and post-translational modifications, offering insights into the functional consequences of gene expression changes.

Metabolomics: Analyzes the global profile of small-molecule metabolites, providing a direct readout of the physiological state of the cell and how it is altered by the compound. mdpi.com

Metagenomics: Could be employed to understand how the compound affects the composition and function of the gut microbiota, which is increasingly recognized as a key modulator of health and disease. nih.gov

This systems-level approach can uncover novel mechanisms, identify biomarkers of response, and provide a robust, data-driven basis for advancing the compound into further preclinical development. thermofisher.comnih.gov

Translational Research from Preclinical Findings

Bridging the gap between promising laboratory findings and potential clinical applications is a critical step in drug development. For this compound, translational research will involve a series of validation studies to confirm its therapeutic potential in models that more closely mimic human disease.

This process includes:

Validation in Advanced Preclinical Models: Moving from simple cell culture experiments to more complex models, such as organoids, animal models of specific diseases (e.g., neurodegeneration, cardiovascular disease, cancer), and human tissue explants.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound and its most promising analogues to understand how the body processes them and how they exert their effects over time.

Biomarker Development: Identifying and validating molecular or imaging biomarkers that can be used to monitor the compound's activity and predict therapeutic response in future clinical trials.

Method Development for Clinical Monitoring: Establishing robust and sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to accurately measure levels of the compound and its key metabolites in human biological samples like plasma. nih.gov

Addressing Research Gaps and Challenges in this compound Studies

Despite its potential, research on this compound is still in its infancy, and several gaps and challenges must be addressed:

Limited Mechanistic Understanding: The precise molecular targets and signaling pathways through which this compound exerts its anti-aging effects are not well defined.

Bioavailability Concerns: Like many natural phenolic compounds, this compound may suffer from low oral bioavailability and rapid metabolism, which could limit its systemic therapeutic efficacy. mdpi.com Future studies must quantify its bioavailability and develop strategies, such as novel formulations or analogue synthesis, to improve it.

Lack of Long-Term Studies: The long-term efficacy and potential for unforeseen effects of sustained administration are unknown. Chronic studies in relevant animal models are necessary.

Synthetic Accessibility: While the compound can be isolated from natural sources, developing efficient and scalable synthetic routes is crucial for producing the quantities needed for extensive preclinical and potential clinical research, as well as for creating a diverse library of analogues. mdpi.com

Addressing these challenges through focused, multidisciplinary research will be paramount to successfully translating the initial promise of this compound into tangible therapeutic benefits.

Q & A

Q. What are the primary natural sources of 3,4'-Dihydroxypropiophenone, and how is it isolated for pharmacological studies?

  • Answer : this compound is primarily isolated from the roots of Carissa edulis using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural confirmation is achieved via spectroscopic methods such as NMR and LC-MS . In birch leaf extracts, it is identified as a metabolite of flavonol degradation during fermentation, requiring RP-HPLC and LC-MS for quantitation .

Q. What standard analytical methods are used to characterize this compound?

  • Answer : Key methods include:
  • UV-Vis/FT-IR : For functional group identification (e.g., hydroxyl and carbonyl groups).
  • NMR (1H/13C) : To confirm the aromatic substitution pattern and propanone backbone.
  • LC-MS/ELSD : For purity assessment (≥95%) and molecular weight verification (166.17 g/mol) .
  • Elemental analysis : To validate empirical formula (C₉H₁₀O₃) .

Q. How is this compound screened for biological activity in preliminary studies?

  • Answer : Initial pharmacological screening involves:
  • AChE inhibition assays (e.g., Ellman’s method) to evaluate neuroprotective potential.
  • Antioxidant assays (e.g., DPPH radical scavenging).
  • In vitro cytotoxicity tests (e.g., MTT assay) against cancer cell lines .

Advanced Research Questions

Q. What synthetic strategies are employed to optimize the yield of this compound and its derivatives?

  • Answer :
  • Enzymatic synthesis : Transglucosylation using β-glucosidase to produce glycosylated derivatives (e.g., 3-β-D-glucopyranoside) for enhanced stability .
  • Chemical synthesis : Bromination of 2,4-dihydroxypropiophenone followed by phenoxide displacement and cyclization to form benzodioxane derivatives .
  • Copolymer synthesis : Condensation with 4-pyridylamine and formaldehyde to create ion-exchange resins for metal chelation studies .

Q. How can researchers resolve contradictions in stability data for this compound across different matrices?

  • Answer : Stability discrepancies (e.g., degradation in aqueous vs. ethanolic solutions) are addressed by:
  • Comparative stability studies : Using RP-HPLC to monitor degradation kinetics under varying pH, temperature, and solvent conditions.
  • Metabolite profiling : LC-MS to identify degradation byproducts (e.g., quercetin in birch extracts) and validate decomposition pathways .

Q. What advanced techniques are used to study the mechanism of AChE inhibition by this compound?

  • Answer :
  • Molecular docking simulations : To predict binding interactions with AChE active sites.
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Circular dichroism (CD) : To assess conformational changes in AChE upon ligand binding .

Q. How can researchers design experiments to evaluate the antioxidant synergism of this compound with other phenolics?

  • Answer :
  • Isobolographic analysis : To quantify synergistic/antagonistic effects in binary mixtures.
  • FRAP/ORAC assays : To measure combined reducing capacity.
  • ROS scavenging assays in cell models (e.g., H₂O₂-induced oxidative stress) .

Q. What methodologies are recommended for scaling up this compound synthesis while maintaining purity?

  • Answer :
  • Flow chemistry : For continuous production with real-time LC-MS monitoring.
  • Design of Experiments (DoE) : To optimize reaction parameters (e.g., temperature, catalyst loading).
  • Recrystallization : Using ethanol-water mixtures to achieve ≥98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dihydroxypropiophenone
Reactant of Route 2
Reactant of Route 2
3,4'-Dihydroxypropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.